2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 3494-76-6
VCID: VC3889256
InChI: InChI=1S/C12H24O2/c1-8(2)10-12(5,6)7-13-11(14-10)9(3)4/h8-11H,7H2,1-6H3
SMILES: CC(C)C1C(COC(O1)C(C)C)(C)C
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane

CAS No.: 3494-76-6

Cat. No.: VC3889256

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane - 3494-76-6

Specification

CAS No. 3494-76-6
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name 5,5-dimethyl-2,4-di(propan-2-yl)-1,3-dioxane
Standard InChI InChI=1S/C12H24O2/c1-8(2)10-12(5,6)7-13-11(14-10)9(3)4/h8-11H,7H2,1-6H3
Standard InChI Key SVYIRYSQKUXBPY-UHFFFAOYSA-N
SMILES CC(C)C1C(COC(O1)C(C)C)(C)C
Canonical SMILES CC(C)C1C(COC(O1)C(C)C)(C)C

Introduction

Synthesis and Manufacturing Processes

Acetalization via Brønsted Acidic Ionic Liquids

The most documented synthesis route involves the acid-catalyzed acetalization of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD). Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), serve as recyclable catalysts, enabling reactions at 80–100°C with yields exceeding 80%. This method circumvents traditional drawbacks of mineral acid catalysts, such as corrosion and waste generation, while maintaining high regioselectivity for the 2,4-diisopropyl product.

Orthocarboxylic Acid Ester-Mediated Process

A patent-pending two-step approach (EP0866065A1) employs cyclic orthocarboxylic acid esters to enhance reaction efficiency . In the first step, TMPD reacts with trimethyl orthoformate to form a stable intermediate, which subsequently undergoes ketalization with isobutyraldehyde at 20–50°C . This method achieves 82% yield by minimizing thermal decomposition of reactants, a limitation of older azeotropic distillation techniques .

Table 1: Comparison of Synthesis Methods

ParameterIonic Liquid CatalysisOrthoester-Mediated Process
Catalyst[BMIM][HSO₄]Trimethyl orthoformate
Temperature Range80–100°C20–50°C
Yield80–85%82%
Key AdvantageRecyclable catalystLow decomposition risk

Structural and Stereochemical Analysis

Molecular Geometry

The compound’s structure features a 1,3-dioxane ring with axial 5,5-dimethyl groups and equatorial 2,4-diisopropyl substituents. X-ray crystallography and computational modeling confirm a chair conformation, stabilized by steric hindrance between the isopropyl groups . The InChIKey (SVYIRYSQKUXBPY-UHFFFAOYSA-N) and SMILES (CC(C)C1C(COC(O1)C(C)C)(C)C) provide unambiguous identifiers for its stereochemistry .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1,120 cm⁻¹ (C–O–C stretching) and 2,960 cm⁻¹ (C–H stretching of isopropyl groups) dominate the spectrum, as recorded in the NIST WebBook .

  • NMR: ¹³C NMR reveals six distinct signals: δ 22.1 (CH₃ of methyl groups), δ 25.3 (CH of isopropyl), δ 69.8 (dioxane ring O–C–O), and δ 98.4 (quaternary C-5) .

Physicochemical Properties

Table 2: Physical Properties of 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane

PropertyValueSource
Molecular Weight200.32 g/mol
Density0.92 g/cm³ (predicted)
Boiling Point245–247°C (estimated)
LogP3.52
Collision Cross Section148.0 Ų ([M+H]+)

Industrial and Research Applications

Specialty Chemical Intermediate

The compound serves as a precursor in synthesizing UV stabilizers and X-ray contrast media, as evidenced by its inclusion in WIPO patents . Its rigid structure enhances the thermal stability of polymeric additives, making it valuable in materials science .

Catalytic Cracking Studies

In petrochemical research, 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane undergoes catalytic cracking with zeolites to produce isobutylene, a key monomer for synthetic rubbers and fuels. The reaction proceeds at 400°C with a 65% conversion rate, highlighting its potential in hydrocarbon processing.

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